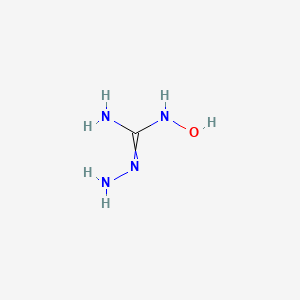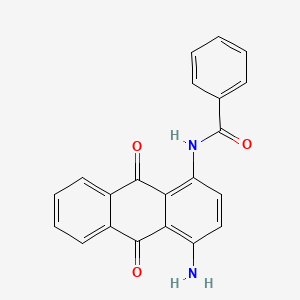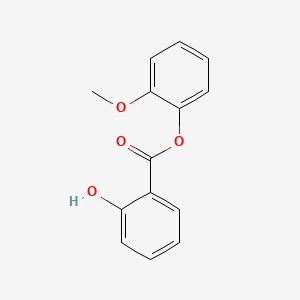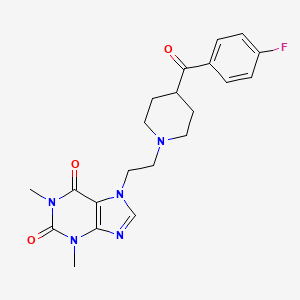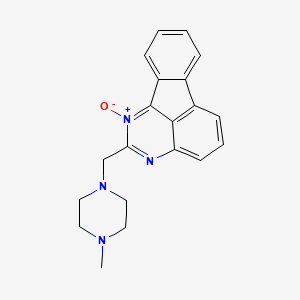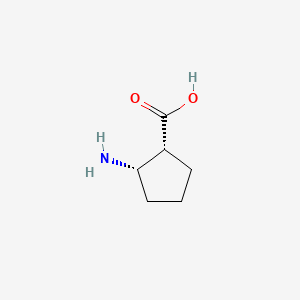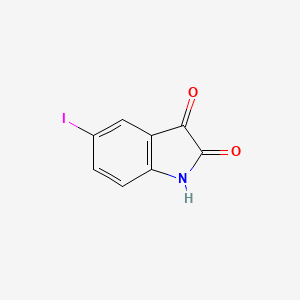
5-Iodoisatin
Overview
Description
5-Iodoisatin, also known as 5-Iodo-1H-indole-2,3-dione , is a member of indoles . It has a molecular formula of C8H4INO2 and a molecular weight of 273.03 .
Synthesis Analysis
5-Iodoisatin is synthesized from Isatin and Iodine monochloride .
Molecular Structure Analysis
The molecular structure of 5-Iodoisatin consists of a 6-membered ring with four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Chemical Reactions Analysis
5-Iodoisatin undergoes a condensation reaction with phenol to yield 5-iodophenolisatin. It also reacts with malonic acid to yield 6-iodo-2-quinolone-4-carboxylic acid .
Physical And Chemical Properties Analysis
5-Iodoisatin appears as orange to brown to dark red powder to crystal . It has a melting point of 276-280 °C . It is soluble in acetone, acetic acid, and ethanol, but insoluble in water . It has a predicted density of 2.106±0.06 g/cm3 and a predicted pKa of 8.87±0.20 . It is sensitive to light .
Scientific Research Applications
Synthesis of 5-Iodophenolisatin
5-Iodoisatin: is utilized in a condensation reaction with phenol to yield 5-iodophenolisatin . This compound is of interest due to its potential biological activities, which include anti-tumor properties. The iodine substitution on the isatin nucleus can significantly enhance these activities, making it a valuable target for pharmaceutical research.
Production of 6-Iodo-2-quinolone-4-carboxylic Acid
Another important application is the synthesis of 6-iodo-2-quinolone-4-carboxylic acid through a reaction with malonic acid . Quinolones are a critical class of compounds with broad-spectrum antibacterial activity, and the introduction of an iodine atom can lead to derivatives with improved pharmacological profiles.
Safety and Hazards
5-Iodoisatin is light sensitive . It is recommended to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area . It is advised against allowing the material to contact humans, exposed food, or food utensils .
Mechanism of Action
Target of Action
5-Iodoisatin is a member of indoles
Mode of Action
It is known that 5-iodoisatin undergoes condensation reactions with various compounds . For example, it reacts with phenol to yield 5-iodophenolisatin . It also reacts with malonic acid to yield 6-iodo-2-quinolone-4-carboxylic acid . These reactions suggest that 5-Iodoisatin may interact with its targets through a mechanism involving condensation reactions.
Result of Action
It has been suggested that 5-iodoisatin has a role as an anticoronaviral agent . This suggests that the compound may have antiviral effects at the molecular and cellular levels.
Action Environment
It is known that 5-iodoisatin is light sensitive , suggesting that exposure to light may affect its stability and potentially its efficacy.
properties
IUPAC Name |
5-iodo-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUGDMOJQQLVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174866 | |
| Record name | 5-Iodo-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodoisatin | |
CAS RN |
20780-76-1 | |
| Record name | 5-Iodoisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20780-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-1H-indole-2,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020780761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20780-76-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Iodo-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodo-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.017 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 5-Iodoisatin and how do they influence its interactions?
A1: 5-Iodoisatin (5-iodo-1H-indole-2,3-dione), with the molecular formula C8H4INO2 [], exhibits specific structural characteristics that dictate its interactions. Notably, the presence of N-H and C=O groups enables the formation of hydrogen bonds. Research has shown that 5-Iodoisatin molecules form chains through N-H...O and C-H...O hydrogen bonds. Additionally, these chains further connect into sheets via intriguing iodo-carbonyl interactions [].
Q2: How does the introduction of iodine at the 5th position of the isatin molecule affect its biological activity?
A2: Research indicates that incorporating iodine at the 5th position of the isatin molecule significantly enhances its inhibitory potency compared to the parent isatin molecule []. This modification is thought to influence interactions with biological targets, potentially through altered binding affinities or modification of downstream signaling pathways.
Q3: What are the potential applications of 5-Iodoisatin in the synthesis of more complex molecules?
A3: 5-Iodoisatin serves as a valuable starting material in organic synthesis. One example is its use in the synthesis of tryptanthrin (couroupitine) derivatives []. Additionally, 5-iodoisatin serves as a key building block in synthesizing a novel intercalating nucleic acid monomer [, ]. This monomer, containing a 3-(9-((4-oxyphenyl)ethynyl)-6H-indolo[2,3-b]quinoxalin-6-yl)propan-1-amine moiety, shows promise for applications related to stabilizing DNA structures like triplexes, three-way junctions, and G-quadruplexes [, ].
Q4: Have any studies investigated the antimitotic activity of 5-Iodoisatin derivatives?
A4: Yes, studies have explored the antimitotic effects of 5-Iodoisatin derivatives, particularly its Mannich bases []. These derivatives, especially those containing N-bis-(2-chloroethyl) and N-bis-(2-hydroxyethyl) groups, exhibited noteworthy antimitotic activity against HeLa cells in culture and in a phytotest using Lepidium sativum L [].
Q5: Are there established methods to assess the effects of 5-Iodoisatin and its derivatives on cellular processes?
A5: Researchers utilize various techniques to evaluate the impact of 5-Iodoisatin and its derivatives on cellular functions. One approach involves studying morphological deformations in cells treated with the compounds []. Additionally, measuring the incorporation of radiolabeled precursors into DNA provides insights into the compounds' effects on DNA synthesis []. These methods help researchers understand the mechanisms of action and potential applications of 5-Iodoisatin and its derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



